molecular formula C11H5ClF3NO2 B3168508 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 929974-08-3

6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B3168508
CAS RN: 929974-08-3
M. Wt: 275.61 g/mol
InChI Key: XGRZSYIRQHIHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid” is a fluorinated heterocyclic building block . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acids can be based on the Doebner Hydrogen-Transfer Reaction . The Doebner reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules . Another method for the synthesis of quinoline carboxylic acid derivatives involves the reaction between acetophenone and isatin .


Molecular Structure Analysis

The molecular weight of “this compound” is 275.61 .


Chemical Reactions Analysis

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine . The trifluoromethyl group is highly electron-withdrawing, and its introduction can remarkably improve molecular properties .


Physical And Chemical Properties Analysis

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine . Fluorine, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .

Scientific Research Applications

  • Synthesis of Derivatives for Chemical Research

    • Didenko et al. (2015) explored the synthesis of a range of new 2-substituted 3-(trifluoromethyl)quinoxalines, starting from compounds related to 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid. This includes derivatives like amino, bromo, chloro, and others for varied chemical research applications (Didenko et al., 2015).
  • Functionalization and Metalation of Quinolines

    • The work by Schlosser and Marull (2003) discusses the direct metalation and subsequent functionalization of trifluoromethyl-substituted quinolines, a category that includes this compound. This research provides insights into regioselective synthesis and potential applications in material science and catalysis (Schlosser & Marull, 2003).
  • Analytical Reagent Applications

    • According to Dutt et al. (1968), derivatives of quinoxaline-2-carboxylic acid, which is structurally related to this compound, have been used as analytical reagents. They have established solubility products and thermal behaviors for metal complexes, demonstrating its utility in analytical chemistry (Dutt, Sanayal, & Nag, 1968).
  • Antibacterial Activity of Quinoline Derivatives

    • Venkat Lingaiah et al. (2012) synthesized 7-trifluoromethyl substituted quinolone derivatives, related to this compound, demonstrating promising antibacterial activity against various bacterial strains. This underscores its potential in the development of new antibacterial agents (Venkat Lingaiah et al., 2012).
  • Formation of Hydrogen-Bonded Structures

    • Gotoh and Ishida (2009) investigated hydrogen-bonded structures of compounds related to quinoline and chloro-nitrobenzoic acids. Their research can provide insights into the molecular interactions and structural properties of similar compounds like this compound (Gotoh & Ishida, 2009).

Safety and Hazards

For safety and hazards, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to participate in reactions that involve the transfer of functional groups, making it a valuable tool in studying enzyme mechanisms and protein functions . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it can affect the expression of specific genes, thereby impacting protein synthesis and cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular processes and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

6-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2/c12-5-1-2-8-6(3-5)9(11(13,14)15)7(4-16-8)10(17)18/h1-4H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRZSYIRQHIHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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